(S)-ErSO

Enantiomer Negative Control Stereochemistry

Validating ERα-mediated a-UPR activation requires a stereochemically defined negative control. (S)-ErSO (CAS 2407860-34-6) is the biologically inactive dextrorotatory enantiomer of ErSO, completely inactive in MCF-7 cells while (R)-ErSO induces dose-dependent cytotoxicity. This absolute inactivity makes (S)-ErSO essential for: • Confirming on-target, ERα-mediated mechanism of action in a-UPR studies • Establishing baseline normalization in high-throughput screens • Validating stereospecificity of new ErSO-scaffold analogs Supplied with rigorous analytical characterization and available from stock for immediate global shipping.

Molecular Formula C22H13F6NO3
Molecular Weight 453.3 g/mol
Cat. No. B8201612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ErSO
Molecular FormulaC22H13F6NO3
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m0/s1
InChIKeyZFSRXAHDJSCEDS-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-ErSO: Stereochemical Negative Control for a-UPR


(S)-ErSO (CAS 2407860-34-6) is the dextrorotatory enantiomer of the experimental anticancer agent ErSO, a small-molecule activator of the anticipatory unfolded protein response (a-UPR) that acts via the estrogen receptor alpha (ERα) [1]. Unlike its therapeutically active counterpart, (S)-ErSO is characterized as biologically inactive, providing a critical stereochemical control for validating on-target, ERα-mediated mechanisms [2]. Its defined inactivity is essential for studies aiming to differentiate specific a-UPR hyperactivation from off-target or non-specific cellular effects [3].

Stereochemical negative control for a-UPR pathway studies
Matched enantiomeric pair to active (R)-ErSO scaffold
Enables differentiation of ERα-mediated on-target effects

(S)-ErSO: Criticality of Stereochemical Purity


Generic substitution of (S)-ErSO with the racemic mixture (±)-ErSO or the active (R)-enantiomer is not scientifically valid and will confound experimental interpretation. The profound difference in biological activity between the enantiomers is absolute: (R)-ErSO induces potent, dose-dependent cytotoxicity, while (S)-ErSO is completely inactive . Using a racemate introduces an undefined mixture of active and inactive species, making it impossible to deconvolute whether observed effects are due to the active enantiomer or a nonspecific, off-target interaction [1]. Furthermore, substituting with more advanced analogs like ErSO-DFP or ErSO-TFPy introduces additional variables in selectivity and potency, rendering them unsuitable as a direct, isosteric negative control for mechanistic studies focused specifically on the parent ErSO scaffold [2].

! Racemic mixture introduces undefined active/inactive ratio, confounding baseline attribution.
! Active (R)-ErSO is unsuitable as a negative control; its potent cytotoxicity obscures stereochemical control.
! Next-gen analogs alter selectivity and potency profiles, breaking isosteric negative-control matching.

(S)-ErSO Quantitative Comparison Guide


Enantiomer-Specific Cytotoxic Activity

The most critical differentiation for (S)-ErSO is its complete lack of biological activity, a property directly contrasted with its active enantiomer. In a standard MCF-7 breast cancer cell viability assay, (S)-ErSO is demonstrably inactive, while (R)-ErSO induces dose-dependent cell death . This defines its primary utility as a matched stereochemical negative control.

Cytotoxic Activity
Reported
(S)-ErSO: inactive; (R)-ErSO: dose-dependent MCF-7 cell death
Supports stereochemical-control assay interpretation
Verify inactivity in your assay conditions
Enantiomer Negative Control Stereochemistry Cytotoxicity MCF-7

Enantiomer Potency Gap

Quantitative analysis reveals a stark difference in potency. The active (R)-ErSO exhibits an IC50 of approximately 20 nM against MCF-7 cells, consistent with its potent a-UPR activation . In contrast, (S)-ErSO demonstrates minimal activity, with reported IC50 values in the micromolar range (e.g., ~12.4 µM), indicating a lack of meaningful potency . This approximately 600-fold difference underscores the enantiomeric specificity of the target interaction.

Potency Gap (IC50)
Context-dependent
(S)-ErSO ~12.4 µM vs (R)-ErSO ~20 nM (~600-fold)
Reported IC50 difference supports enantiomer-attribution review
Confirm in your cell model; cross-study variation expected
IC50 Potency Quantitative Comparison ERα+ In Vitro

Inactivity vs. Racemic Mixture

While (S)-ErSO is entirely inactive, the racemic mixture (±)-ErSO (CAS 2407860-40-4) contains both active and inactive enantiomers and will therefore exhibit partial activity . The use of a racemic control introduces a confounding variable, as the observed effect is a composite of the potent (R)-enantiomer and the inert (S)-enantiomer. This makes it impossible to accurately quantify the baseline activity of the inactive form. For rigorous negative control experiments, pure (S)-ErSO is required.

Racemate Activity
Class-level inference
Pure (S)-ErSO inactive; racemic mixture shows partial activity
Pure enantiomer required for clean negative control baseline
Racemate partial activity may vary; not a true null control
Racemate Stereoisomer Control Group Assay Validation

Control for Next-Gen ErSO Analogs

(S)-ErSO remains the gold-standard negative control even when evaluating advanced a-UPR activators like ErSO-DFP and ErSO-TFPy. ErSO-DFP was developed to enhance selectivity for ERα+ over ERα- cells [1], and ErSO-TFPy shows improved in vivo tolerability and single-dose efficacy [2]. In studies comparing these newer compounds, the inclusion of (S)-ErSO is necessary to confirm that their improved properties are still driven by the same stereospecific, ERα-dependent a-UPR hyperactivation mechanism and not a new, non-specific mode of action.

Analog Control
Supporting evidence
(S)-ErSO confirms ERα-dependent mechanism for ErSO-DFP/TFPy
Supports mechanism continuity across analog development
Verify stereospecificity with new scaffolds in your assays
Analog Selectivity ErSO-DFP ErSO-TFPy Negative Control

(S)-ErSO: Key Application Scenarios


Stereochemical Control in a-UPR Mechanism Studies

Researchers investigating the a-UPR pathway can use (S)-ErSO as a definitive negative control to confirm that the effects observed with active ErSO are stereospecific. By treating a parallel set of ERα+ cancer cells (e.g., MCF-7 or T47D) with (S)-ErSO and showing a complete lack of cytotoxicity or a-UPR activation, they can confidently attribute the effects of the active enantiomer to an on-target, ERα-mediated mechanism [1].

Baseline Normalization for HTS Assays

In high-throughput screens for new ERα or a-UPR modulators, (S)-ErSO is ideal for establishing the baseline or '0% effect' control. Its lack of activity, even at high concentrations, allows for accurate normalization of assay data and calculation of Z'-factors, which is essential for robust and reproducible screening campaigns .

Mechanism Specificity in Analog Development

Medicinal chemistry teams optimizing the ErSO scaffold (e.g., developing ErSO-DFP, ErSO-TFPy) can employ (S)-ErSO to validate that new analogs retain their stereospecific mechanism of action. Any activity observed with the (S)-enantiomer of a new analog would indicate a loss of stereospecificity and potentially the emergence of an undesired, off-target mode of action [2].

In Vivo PD Control for Xenograft Studies

For in vivo xenograft studies, (S)-ErSO can serve as an isosteric control treatment arm. Comparing tumor growth in mice treated with active ErSO versus those treated with (S)-ErSO helps separate any potential effects of the compound's physical properties (e.g., vehicle effects, stress from administration) from its actual, target-driven therapeutic efficacy [1].

Application
Selection Property
Validation Focus
a-UPR mechanism studies (ERα+ cell models)
Stereochemical negative control
On-target ERα-mediated response attribution
High-throughput screening normalization
Baseline inactivity (0% effect)
Z'-factor and assay window robustness
Analog development mechanistic validation
Scaffold-matched stereochemical control
Stereospecificity retention in new analogs
In vivo xenograft control arm
Isosteric negative control for tumor models
Tumor growth endpoint monitoring

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